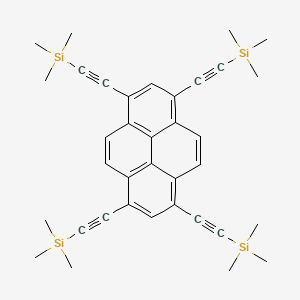

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2-[3,6,8-tris(2-trimethylsilylethynyl)pyren-1-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42Si4/c1-37(2,3)21-17-27-25-28(18-22-38(4,5)6)32-15-16-34-30(20-24-40(10,11)12)26-29(19-23-39(7,8)9)33-14-13-31(27)35(32)36(33)34/h13-16,25-26H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAJBGHVRXIVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,3,6,8 Tetrakis Trimethylsilyl Ethynyl Pyrene

Regioselective Synthesis of 1,3,6,8-Tetrabromopyrene (B107014) Precursors

The journey towards 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene begins with the regioselective bromination of pyrene (B120774) to produce the crucial precursor, 1,3,6,8-tetrabromopyrene. The high reactivity of the pyrene ring presents a challenge in achieving selective substitution, as multiple bromination sites can lead to a mixture of products. guidechem.com However, established methods allow for the targeted synthesis of the 1,3,6,8-tetrasubstituted isomer in high yields.

A widely adopted method involves the direct bromination of pyrene using elemental bromine in a high-boiling solvent such as nitrobenzene (B124822). guidechem.comnih.gov The reaction is typically carried out at elevated temperatures, for instance, by heating a mixture of pyrene and bromine in nitrobenzene at 120-130°C. nih.gov This approach, first reported by Vollmann in 1937, consistently produces high yields of 1,3,6,8-tetrabromopyrene, often exceeding 90%. nih.gov The reaction time can vary from a few hours to overnight, with longer reaction times still affording excellent yields. nih.gov

An alternative aqueous-based synthesis has also been developed to mitigate some of the environmental and safety concerns associated with halogenated solvents. google.com This method involves the bromination of an aqueous suspension of pyrene, where an oxidizing agent is used to regenerate bromine from the hydrogen bromide byproduct. google.com

Table 1: Selected Conditions for the Synthesis of 1,3,6,8-Tetrabromopyrene

| Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Pyrene, Bromine | Nitrobenzene | 120 | Overnight | 98 | nih.gov |

| Pyrene, Bromine | Nitrobenzene | 120-130 | 4 hours | 94-96 | nih.gov |

| Pyrene, Bromine | Aqueous medium | 70-130 | - | ~91 | google.com |

Sonogashira Cross-Coupling Reactions for Ethynylation

With the 1,3,6,8-tetrabromopyrene precursor in hand, the next critical step is the introduction of the ethynyl (B1212043) moieties. The Sonogashira cross-coupling reaction is the premier method for this transformation, enabling the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orggold-chemistry.org

The general reactivity trend for the aryl halide in Sonogashira coupling is I > Br > Cl. libretexts.org Consequently, 1,3,6,8-tetrabromopyrene is a suitable substrate for this reaction. The reaction involves the coupling of the tetrabromopyrene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine, which also serves as the solvent. gold-chemistry.org Common palladium catalysts include complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂. libretexts.org

Introduction of Trimethylsilyl (B98337) Groups via Ethynyl Linkages

To synthesize the target compound, 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene, the Sonogashira cross-coupling reaction is performed with trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its unwanted homocoupling and allowing for its subsequent deprotection to yield the terminal alkyne, 1,3,6,8-tetraethynylpyrene (B1589817) (TEP).

The reaction involves coupling 1,3,6,8-tetrabromopyrene with an excess of TMSA under standard Sonogashira conditions. The use of a palladium catalyst, a copper(I) salt, and an amine base in a suitable solvent leads to the formation of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene in good yields. The bulky TMS groups also enhance the solubility of the pyrene core in common organic solvents. A similar procedure has been reported for the synthesis of 1,3,6,8-tetrakis[(triisopropylsilyl)ethynyl]pyrene, where 1,3,6,8-tetraiodopyrene was coupled with (triisopropylsilyl)acetylene (B1226034) in a high yield of 92%. researchgate.net

The TMS groups can be selectively removed under mild basic conditions, such as treatment with potassium carbonate in methanol (B129727) or potassium hydroxide, to generate 1,3,6,8-tetraethynylpyrene (TEP). harvard.edu This deprotection step is crucial as it unveils the reactive terminal alkyne functionalities for further derivatization.

Derivatization Strategies from 1,3,6,8-Tetraethynylpyrene (TEP) and TEP-TMS

The deprotected 1,3,6,8-tetraethynylpyrene (TEP) is a versatile platform for a wide array of chemical transformations, primarily leveraging the reactivity of its four terminal alkyne groups. These alkynes can readily participate in various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by reacting the terminal alkynes of TEP with organic azides. This strategy provides a modular approach to append a diverse range of functional moieties to the pyrene core, including polymers, biomolecules, and other chromophores.

Furthermore, the terminal alkynes of TEP can undergo other classic alkyne reactions, such as Glaser-Hay coupling to form butadiyne-linked pyrene dimers or polymers, and further Sonogashira cross-couplings with different aryl halides to create more extended π-conjugated systems.

The protected form, TEP-TMS, can also be used in derivatization strategies where only a subset of the alkyne groups are intended to react. Selective deprotection of one or more TMS groups would allow for sequential and site-specific functionalization of the pyrene core.

Functionalization for Advanced Molecular Architectures (e.g., Dendrimers, Polymers)

The tetra-functional nature of 1,3,6,8-tetraethynylpyrene makes it an exceptional building block, or "tecton," for the construction of complex, higher-order molecular architectures such as dendrimers and polymers.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. mdpi.comwjarr.com TEP can serve as a tetra-functional core for the divergent synthesis of dendrimers. mdpi.com In this approach, successive generations of branching units can be attached to the four ethynyl groups, leading to a rapid increase in the number of peripheral functional groups. For instance, pyrene-cored dendrimers have been synthesized by attaching dendrons to a functionalized pyrene core. nih.govresearchgate.net The unique photophysical properties of the pyrene core can be modulated by the surrounding dendritic architecture, making these materials promising for applications in light-harvesting, sensing, and drug delivery.

Polymers: The rigid, planar structure and the four reactive sites of TEP make it an ideal monomer for the synthesis of cross-linked polymers and porous organic frameworks (POFs). These materials are characterized by high thermal stability, permanent porosity, and tunable electronic properties. For example, polymerization of TEP derivatives can lead to the formation of conjugated microporous polymers with high surface areas, which have potential applications in gas storage, separation, and catalysis. While direct polymerization of TEP can be challenging due to the formation of insoluble and intractable materials, co-polymerization with other monomers or the use of TEP derivatives with solubilizing side chains can provide better processability.

Electronic Structure Engineering and Advanced Spectroscopic Investigations of 1,3,6,8 Tetrakis Trimethylsilyl Ethynyl Pyrene

Modulation of Frontier Molecular Orbital (FMO) Energies by Substituent Effects

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions and chemical reactivity. mdpi.com The introduction of substituents onto an aromatic core can significantly alter the energies of these orbitals.

In pyrene (B120774) derivatives, electron-donating groups typically raise the HOMO energy level, while electron-accepting groups lower the LUMO energy level. researchgate.net Both types of substituents generally lead to a reduction in the HOMO-LUMO energy gap compared to the parent molecule. researchgate.net The (trimethylsilyl)ethynyl substituent is a complex group with dual electronic effects. The ethynyl (B1212043) (alkyne) portion acts as a π-electron-withdrawing group, which would be expected to lower both the HOMO and LUMO levels. Conversely, the trimethylsilyl (B98337) (TMS) group can engage in σ-π conjugation, which can influence the electronic structure. physchemres.org

Theoretical studies using Density Functional Theory (DFT) on various substituted pyrenes have shown that the degree of FMO modulation is highly dependent on the nature and position of the substituents. For instance, DFT calculations on monochlorinated pyrenes show shifts in the HOMO and LUMO levels relative to unsubstituted pyrene. researchgate.net While specific DFT calculations detailing the precise HOMO (-5.34 eV) and LUMO (-2.45 eV) energy values for TEP-TMS are documented in some quantum chemical studies, the overarching principle is that the extensive substitution with four (trimethylsilyl)ethynyl groups significantly lowers the HOMO-LUMO gap compared to unsubstituted pyrene. This reduction is a direct consequence of the extended π-conjugation, which destabilizes the HOMO and stabilizes the LUMO, leading to the observed red-shifted absorption spectra.

Table 1: Calculated Frontier Molecular Orbital Energies of Pyrene and a Representative Substituted Pyrene Derivative.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrene | -5.85 | -2.01 | 3.84 |

| 1-Chloropyrene | -5.91 | -2.19 | 3.72 |

π-Conjugation Pathways and Delocalization in TEP-TMS

The electronic properties of aromatic systems are intrinsically linked to the delocalization of π-electrons across the conjugated framework. In the case of TEP-TMS, the four ethynyl groups appended to the pyrene core at the 1,3,6,8-positions dramatically extend the π-conjugated system. This extension creates new pathways for electron delocalization, moving beyond the confines of the pyrene moiety itself. researchgate.net

The linear, sp-hybridized carbon atoms of the ethynyl linkers facilitate efficient electronic communication between the pyrene core and the terminal TMS groups. This extended conjugation is the primary reason for the significant changes in the optical properties of TEP-TMS compared to pyrene. The π-electrons are no longer confined to the 16-electron system of the pyrene core but are delocalized over the entire molecule, including the triple bonds of the ethynyl units. researchgate.net This increased delocalization leads to a more stabilized electronic ground state and a greater number of accessible excited states.

Furthermore, the trimethylsilyl groups, while not directly part of the π-system, influence the electronic structure through hyperconjugation effects, specifically σ-π conjugation. physchemres.orgmdpi.com This interaction between the Si-C σ bonds and the pyrene π-system can enhance the fluorescence properties of the chromophore. physchemres.org The bulky nature of the TMS groups also plays a crucial role in the solid-state properties of TEP-TMS, influencing molecular packing and preventing the aggregation-caused quenching that often plagues planar aromatic molecules. nih.gov

Advanced Spectroscopic Probes for Electronic Structure Elucidation

To gain deeper, experimental insight into the electronic structure of molecules like TEP-TMS, advanced spectroscopic techniques that directly probe the energies of molecular orbitals are employed.

Photoelectron spectroscopy (PES) is a powerful technique that measures the kinetic energies of electrons ejected from a sample upon ionization by high-energy photons, providing direct information about the binding energies of electrons in their molecular orbitals. Ultraviolet Photoelectron Spectroscopy (UPS), which uses UV photons, is particularly suited for probing the valence molecular orbitals, including the HOMO.

Studies on unsubstituted pyrene using PES have accurately determined its first ionization potential to be 7.436 ± 0.015 eV, which corresponds to the energy required to remove an electron from its HOMO. Anion photoelectron spectroscopy on pyrene has determined its adiabatic electron affinity to be 0.406 ± 0.010 eV, indicating that the excess electron in the pyrene anion occupies the LUMO of the neutral molecule. nih.gov

While specific PES data for TEP-TMS is not widely reported, the principles of the technique allow for clear predictions of the expected results. The extensive π-conjugation introduced by the four (trimethylsilyl)ethynyl substituents would significantly stabilize the resulting radical cation upon ionization. This stabilization would manifest as a lower ionization potential for TEP-TMS compared to unsubstituted pyrene. The PES spectrum would show a shift of the first ionization band to a lower binding energy, providing direct experimental confirmation of the destabilization (raising) of the HOMO level due to substituent effects. Furthermore, the spectrum would likely exhibit additional features corresponding to the orbitals of the ethynyl and silyl (B83357) groups, offering a complete experimental picture of the molecule's valence electronic structure.

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the unoccupied electronic states of a material. kit.edu It involves the excitation of a core electron (e.g., from the carbon or silicon K-shells in the case of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene) to an unoccupied molecular orbital. The resulting absorption spectrum provides detailed information about the elemental composition, chemical bonding, and orientation of molecules on surfaces. acs.orgmonash.edu

For π-conjugated systems like the pyrene core in the title compound, NEXAFS is particularly insightful. The spectra of such molecules are typically characterized by sharp resonance peaks corresponding to transitions from core levels to unoccupied π* and σ* orbitals. researchgate.netresearchgate.netscispace.com The energy and intensity of these peaks serve as a fingerprint of the molecule's electronic structure. Specifically, transitions into the lowest unoccupied molecular orbital (LUMO) and other low-lying empty orbitals are readily observed.

Furthermore, by using linearly polarized synchrotron radiation, angle-resolved NEXAFS studies can determine the average orientation of the molecule's constituent parts, such as the pyrene plane, with respect to a substrate. monash.edu This is crucial for understanding the packing and ordering of these molecules in thin films, which in turn governs the performance of organic electronic devices.

Despite the potential of NEXAFS spectroscopy to provide valuable insights into the electronic and structural properties of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene, a thorough review of the current scientific literature reveals no specific NEXAFS studies conducted on this particular compound. Such an investigation would be a valuable contribution to the understanding of this and related silyl-ethynyl pyrene derivatives.

Cyclic Voltammetry for Redox Potentials and Energy Gaps

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of molecules, providing access to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com These energy levels are critical in determining the suitability of a material for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In a study of TTIPSEPy, cyclic voltammetry measurements on a film of the material revealed an onset oxidation potential (Eox) of 1.01 V. echemi.com This onset potential corresponds to the energy required to remove an electron from the HOMO level. The HOMO energy can be estimated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level: echemi.com

EHOMO = -e (Eoxonset vs Fc/Fc⁺ + 4.8) eV

Assuming the reported potential is referenced against Fc/Fc⁺, the HOMO level of TTIPSEPy can be calculated.

The same study reported a reduction peak at -1.68 V, which is associated with the injection of an electron into the LUMO of the molecule. echemi.com To estimate the LUMO energy, the onset of the reduction potential (Eredonset) is ideally used. However, in the absence of the explicit onset value, the peak reduction potential can be used as an approximation. The LUMO energy is then estimated using the formula:

ELUMO = -e (Eredonset vs Fc/Fc⁺ + 4.8) eV

The electrochemical energy gap (Eg) can then be determined from the difference between the HOMO and LUMO energy levels:

Eg = ELUMO - EHOMO

These values are crucial for understanding the charge injection and transport properties of the material.

Table 1: Redox Potentials and Estimated Energy Levels of 1,3,6,8-Tetrakis[(triisopropylsilyl)ethynyl]pyrene (as an analogue for 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene)

| Parameter | Value | Reference |

| Onset Oxidation Potential (Eox) | 1.01 V | echemi.com |

| Peak Reduction Potential (Ered) | -1.68 V | echemi.com |

| Estimated HOMO Energy | -5.81 eV | Calculated |

| Estimated LUMO Energy* | -3.12 eV | Calculated |

| Estimated Electrochemical Energy Gap (Eg) | 2.69 eV | Calculated |

*Note: The LUMO energy is estimated using the peak reduction potential as an approximation for the onset reduction potential.

Photophysical Phenomena and Excited State Processes in 1,3,6,8 Tetrakis Trimethylsilyl Ethynyl Pyrene

Fluorescence Emission Characteristics

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is a well-known fluorophore recognized for its robust fluorescent properties. mdpi.com Its characteristics are a direct result of the interplay between the pyrene (B120774) core and the attached silylethynyl substituents.

High Fluorescence Quantum Yields and Chemical Stability

Polycyclic aromatic hydrocarbons like pyrene and its derivatives are noted for their high quantum yields and chemical stability. mdpi.com The subject compound, 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene, is distinguished by a high fluorescence quantum yield and a strongly allowed S₀–S₁ transition. ull.es It also exhibits strong fluorescence in the solid state, a desirable characteristic for various material science applications. ull.es

| Property | Observation for 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene | Source |

| S₀–S₁ Transition | Strongly allowed | ull.es |

| Fluorescence Quantum Yield | High | ull.es |

| Fluorescence in Solid State | Strong | ull.es |

| Fluorescence Lifetime | Shorter than unsubstituted pyrene | ull.es |

| Thermal Stability | Fluorescence intensity shows no significant change in ethanol (0–40 °C) and glycerol (0–60 °C) | ull.es |

Emission Spectra and Vibronic Coupling

The emission spectra of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene display a clear mirror image symmetry with its absorption spectra. ull.es A key feature is the invariance of its vibronic band intensity ratio to the polarity of the solvent. ull.es This behavior validates the hypothesis that solvent polarity mediates vibronic coupling for forbidden S₀–S₁ transitions, as the allowed transition in this molecule remains unaffected by the solvent environment. ull.es

Excimer Formation and Suppression Mechanisms

A significant characteristic of many pyrene derivatives is the formation of excimers—excited-state dimers—which typically results in a broad, structureless, and red-shifted emission, often quenching the desired fluorescence. However, 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is specifically designed to counteract this phenomenon.

Dependence on Concentration and Molecular Packing

Unlike unsubstituted pyrene, 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene shows no excimer emission even at concentrations as high as 10⁻³ M. ull.es The substitution with bulky trimethylsilyl (B98337) groups facilitates at least four different modes of molecular packing: two polymorphic crystal forms (a triclinic Y-form and a "loose" Colho OK-form), a "rigid" liquid crystalline phase (Colho OC-form), and an amorphous phase (OA-form). figshare.com Each of these phases emits fluorescence at a different wavelength when exposed to UV light, and they can be interconverted through physical stimuli like heating, grinding, or exposure to organic solvent vapors. figshare.com

Role of Steric Hindrance from Trimethylsilyl Groups

The suppression of excimer formation is a direct consequence of the steric hindrance provided by the four bulky trimethylsilyl groups attached to the pyrene core. figshare.com In many pyrene-based materials, tight molecular packing can lead to π-stacking of the aromatic cores, which facilitates excimer formation and fluorescence quenching. nih.gov The introduction of sterically demanding groups at the 1,3,6,8-positions effectively prevents this π-stacking. nih.gov This structural design forces a greater distance between the pyrene moieties, inhibiting the intermolecular interactions necessary for excimer formation and thereby preserving the high fluorescence efficiency of the monomeric species. ull.esnih.gov

Time-Resolved Photophysical Studies

To gain a deeper understanding of the dynamic processes that occur in the excited state, time-resolved spectroscopic techniques are employed. These methods provide crucial information on the timescales of various photophysical events, such as fluorescence decay and the evolution of transient species.

Fluorescence Lifetime Measurements

Fluorescence lifetime is a critical parameter that describes the average time a molecule spends in the excited state before returning to the ground state via fluorescence emission. It is an intrinsic property of a fluorophore and can be influenced by various environmental factors and quenching processes.

| Compound | Solvent | Lifetime (τ) | Notes |

| 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene | Data not available | Data not available | Further experimental studies are needed to determine the fluorescence lifetime of this compound in various environments. |

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy is a powerful pump-probe technique used to study the excited-state dynamics of molecules on timescales ranging from femtoseconds to milliseconds. By monitoring the absorption changes of a sample after excitation with a short laser pulse, it is possible to track the formation and decay of transient species such as excited singlet states, triplet states, and charge-separated states.

Studies on pyrene derivatives using femtosecond transient absorption have revealed complex excited-state dynamics, including ultrafast interligand randomization of metal-to-ligand charge transfer (MLCT) states in ruthenium-pyrene complexes. nih.gov For organic emitters, time-resolved spectroscopy has been instrumental in studying twisted intramolecular charge transfer (TICT), where structural changes accompany the charge transfer process. rsc.org

In the case of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene, transient absorption spectroscopy could provide invaluable insights into its excited-state behavior. For example, it could directly probe the formation and lifetime of any charge transfer state, identify the pathways of intersystem crossing to the triplet manifold, and elucidate the dynamics of its interaction with quenchers or metal ions. The kinetics of ground-state bleaching recovery and the appearance of excited-state absorption bands would offer a detailed picture of the deactivation pathways of the excited molecule.

| Transient Species | Wavelength (nm) | Decay Time Constant | Assignment |

| Data not available | Data not available | Data not available | Further experimental investigation using transient absorption spectroscopy is required to characterize the excited-state dynamics of this compound. |

Supramolecular Assembly and Material Organization of 1,3,6,8 Tetrakis Trimethylsilyl Ethynyl Pyrene

Polymorphism and Diverse Molecular Packing Modes

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene exhibits rich polymorphic behavior, capable of existing in multiple distinct solid-state forms, each with a unique molecular packing arrangement and characteristic fluorescence emission. researchgate.netacs.orgacs.orgfigshare.com The interconversion between these phases can be triggered by external stimuli such as temperature, mechanical grinding, and exposure to solvent vapors. researchgate.netacs.orgacs.orgfigshare.com

This compound is known to form at least two crystalline polymorphs and an amorphous phase. acs.orgacs.orgfigshare.com

Y-form (Triclinic System): This is a thermodynamically stable crystalline form. acs.orgacs.orgfigshare.com

OK-form ("loose" crystal Colho): This is another crystalline polymorph. acs.orgacs.orgfigshare.com

OA-form (Amorphous): Grinding the crystalline forms with a mortar and pestle can induce a phase transition to an amorphous solid. acs.orgacs.orgfigshare.com

These different phases are distinguishable by their distinct photophysical properties, as detailed in the table below.

| Phase | Description | Fluorescence Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) |

| Y-form | Crystalline Polymorph | 524 nm | 0.66 |

| OA-form | Amorphous Phase | 586 nm | 0.57 |

| OK-form | Crystalline Polymorph | 594 nm | 0.17 |

Data compiled from Xu et al. (2017). acs.org

In addition to its crystalline and amorphous states, 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene also exhibits liquid crystalline behavior. researchgate.netacs.orgacs.orgfigshare.com

OC-form ("rigid" liquid crystalline phase Colho): This phase is a highly ordered, rigid liquid crystal phase, specifically a hexagonal columnar (Colho) mesophase. researchgate.netacs.orgacs.orgfigshare.com In this arrangement, the pyrene (B120774) cores stack into columns, which then organize into a two-dimensional hexagonal lattice. Heating the Y-form can lead to the formation of this OC-form. acs.org

| Phase | Description | Fluorescence Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) |

| OC-form | Rigid Liquid Crystalline Phase | 600 nm | 0.49 |

Data compiled from Xu et al. (2017). acs.org

Formation of Ordered Microstructures and Nanostructures

The strong tendency for self-assembly through π-π stacking enables 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene to form well-defined micro- and nanostructures.

The columnar stacking of the pyrene cores, characteristic of its self-assembly, can extend into one-dimensional structures such as nanowires and fibers. acs.org The formation of these 1D nanostructures is a direct consequence of the anisotropic growth driven by the directional nature of the π-π interactions.

When deposited as a thin film, the molecules of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene can adopt specific orientations relative to the substrate. The processing conditions used for film deposition can influence the molecular packing and the degree of long-range order. This control over thin-film morphology is crucial for the performance of organic electronic devices, as the orientation of the π-stacked systems dictates charge transport pathways.

Stimuli-Responsive Aggregation and Disaggregation of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene

The supramolecular assembly of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene is characterized by its remarkable responsiveness to external stimuli. The bulky trimethylsilyl (B98337) groups play a crucial role, enabling the molecule to adopt multiple, distinct packing modes that can be interconverted through physical triggers. figshare.comacs.org This behavior allows for dynamic control over the material's organization and its corresponding photophysical properties. Research has identified four primary phases: two crystalline polymorphs, a liquid crystalline phase, and an amorphous phase, each exhibiting unique fluorescence characteristics under UV light. figshare.comacs.org

Thermal, Mechanical, and Solvent Vapor Effects on Molecular Organization

The molecular organization of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene is highly sensitive to thermal, mechanical, and solvent vapor stimuli. figshare.comacs.org These external inputs can induce transitions between its various stable and metastable states, leading to significant changes in its solid-state structure and luminescent properties.

Thermal Effects: Heating is a key stimulus for inducing phase transitions. The as-synthesized yellow crystalline form (Y-form) can be transformed into a rigid liquid crystalline phase (OC-form) upon heating. figshare.comacs.org Further heating can lead to an amorphous state. These transitions are often accompanied by changes in the material's emission color, providing a clear visual indication of the change in molecular packing.

Mechanical Effects: Mechanical force, such as grinding with a mortar and pestle, can convert the crystalline forms of the compound into an amorphous phase (OA-form). figshare.comacs.org This process disrupts the long-range order of the crystalline lattice, resulting in a disordered arrangement of molecules. This mechanically induced amorphization is reversible, as the crystalline structure can often be recovered through other stimuli like heating or exposure to solvent vapors. figshare.comacs.org The application of mechanical force to pyrene-based luminogens can lead to blue-shifted or red-shifted emissions depending on how the force alters intermolecular interactions like π–π stacking. rsc.org

Solvent Vapor Effects: Exposure to the vapor of organic solvents is another effective method for manipulating the supramolecular assembly. figshare.comacs.org Solvent vapor can induce a transition from an amorphous state back to a crystalline or liquid crystalline state. For example, the OA-form can be converted to the OC-form by exposure to solvent vapor. figshare.com The specific outcome can depend on the nature of the solvent and the exposure time, allowing for fine-tuning of the material's morphology.

The interconversion between these four distinct phases—two polymorphs (a triclinic Y-form and a "loose" hexagonal columnar OK-form), a "rigid" hexagonal columnar liquid crystalline phase (OC-form), and an amorphous phase (OA-form)—is a key feature of this compound. figshare.comacs.org Each phase possesses a different fluorescence emission wavelength, making it a stimuli-responsive fluorescent material. figshare.comacs.org

| Initial Phase | Stimulus | Resulting Phase | Observed Effect |

|---|---|---|---|

| Y-Form (Triclinic Polymorph) | Heating | OC-Form (Liquid Crystal) | Change in molecular packing and fluorescence |

| Y-Form (Triclinic Polymorph) | Grinding (Mechanical Force) | OA-Form (Amorphous) | Loss of crystalline order, altered emission |

| OA-Form (Amorphous) | Solvent Vapor Exposure | OC-Form (Liquid Crystal) | Recrystallization and recovery of ordered structure |

| OK-Form ("Loose" Crystal) | Heating/Solvent Vapor | OC-Form / OA-Form | Transition to more stable or disordered phases |

Influence of Substituents on Supramolecular Control and Morphology

Substituents play a paramount role in directing the supramolecular assembly and determining the final morphology of pyrene-based materials. nih.gov The choice of functional groups attached to the pyrene core dictates the intermolecular forces, steric interactions, and ultimately, the packing arrangement in the solid state.

In the case of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene, the sterically bulky trimethylsilyl (TMS) groups are instrumental. figshare.comacs.org These groups prevent the extensive π-π stacking that is typically observed in unsubstituted pyrene, which often leads to excimer formation and red-shifted, quenched fluorescence in the solid state. researchgate.netresearchgate.net The TMS groups enforce a greater separation between the pyrene cores, allowing for the formation of the observed columnar liquid crystalline phases and contributing to the high solid-state fluorescence quantum yield. figshare.comacs.orgresearchgate.net The ethynyl (B1212043) linkers provide rigidity and extend the π-conjugated system.

The influence of substituents is a general principle in pyrene chemistry. Studies on various pyrene derivatives have shown that:

Substitution Pattern: The positions of the substituents on the pyrene ring significantly affect the self-assembly process. For instance, in pyrene-DNA conjugates, different isomers (1,6-, 1,8-, and 2,7-dialkynyl pyrenes) lead to distinct nanostructure morphologies, such as multilamellar vesicles or spherical aggregates. nih.govrsc.org Similarly, theoretical studies on 1,3,6,8-tetrasubstituted pyrenes with two different types of substituents indicate that symmetrical versus asymmetrical substitution patterns result in varied fluorescence quantum yields and thermal stabilities. nih.gov

Substituent Type: The chemical nature of the substituent group governs the resulting properties. For example, introducing cyanoethylene groups to pyrene can create mechanochromic luminogens whose emission shifts are highly dependent on the other substituents present. rsc.org The introduction of bulky triisopropylsilyl (TIPS) ethynyl groups, which are even larger than TMS groups, also leads to strong solid-state emission by preventing π-π stacking, demonstrating a similar structure-property relationship. researchgate.net Alkyl or fluoro-substituted pyrene derivatives also exhibit unique solid-state morphologies and mechanochromic luminescence properties based on the nature of the side-chains. researchgate.net

Theoretical and Computational Investigations of 1,3,6,8 Tetrakis Trimethylsilyl Ethynyl Pyrene

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For molecules like 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy)-based metal-organic frameworks (MOFs), DFT calculations have been employed to understand their electronic and vibrational dynamics. researchgate.net

Molecular Orbitals and Energy Level Calculations

DFT calculations are crucial for determining the energies and spatial distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of a molecule's electronic properties, including its absorption and emission characteristics.

For pyrene (B120774) derivatives, the introduction of substituents significantly influences the frontier orbitals. Theoretical calculations on substituted pyrenes have shown that an increasing number of substituent groups can decrease the contribution of the pyrene core to both the HOMO and LUMO. researchgate.net For instance, in one study, the contribution of the pyrene moiety to the HOMO decreased from 88% to 72%, and to the LUMO from 91% to 74%, with the addition of heteroaryl groups. researchgate.net This indicates a significant electronic delocalization onto the substituents. Concurrently, the energy gap (ΔE) was found to decrease with increased substitution, from 3.62 eV for a monosubstituted pyrene to 3.16 eV for a tetrasubstituted derivative. researchgate.net

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines the electronic excitation energy and influences the color and reactivity of the molecule. |

Charge Distribution and Localization Analysis

The electron-donating or -withdrawing nature of the substituents can lead to a redistribution of electron density across the pyrene core. While specific charge distribution analyses for 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene are not detailed in the search results, insights can be drawn from studies on similar systems. For example, in a pyrimidine-thioether derivative, DFT calculations were used to gain insights into properties like electronegativity and chemical reactivity through HOMO and LUMO analyses. researchgate.net It is anticipated that the silyl (B83357) and ethynyl (B1212043) groups in the target molecule would lead to a complex charge distribution, influencing its electrostatic potential and interaction with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. nih.gov It allows for the prediction of absorption and emission spectra by calculating the energies of electronic transitions. arxiv.orgrsc.org

Prediction of Absorption and Emission Transitions

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the absorption spectrum. By optimizing the geometry of the excited state, it is also possible to predict emission energies. The accuracy of TD-DFT predictions can depend on the choice of the functional. arxiv.org

For substituted pyrene derivatives, TD-DFT calculations have been used to correlate the number and pattern of substituents with the observed absorption and emission spectra. researchgate.net For a series of tetrasubstituted pyrene derivatives, the calculated absorption and emission spectra by the TD-DFT method confirmed a hyperchromic effect for one of the compounds. researchgate.net The arrangement of substituents on the central pyrene moiety was found to have a significant impact on the emission maxima. researchgate.net

In the case of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene, TD-DFT calculations would be expected to predict intense absorption bands in the visible region, corresponding to π-π* transitions within the extended conjugated system of the pyrene core and the ethynyl linkers. The bulky trimethylsilyl (B98337) groups, while electronically contributing, also sterically influence the planarity of the molecule, which in turn can affect the transition energies and oscillator strengths.

| Parameter | Predicted by TD-DFT | Experimental Correlation |

| Absorption Maximum (λmax) | Vertical excitation energies | Corresponds to the peak wavelength in the UV-Vis absorption spectrum. |

| Emission Maximum (λem) | Energy difference between the optimized excited state and the ground state | Corresponds to the peak wavelength in the fluorescence spectrum. |

| Oscillator Strength (f) | Calculated intensity of an electronic transition | Relates to the intensity of the corresponding absorption band. |

Computational Modeling of Intermolecular Interactions

The performance of organic materials in devices is heavily influenced by the interactions between molecules in the solid state. Computational modeling provides a means to understand and predict these interactions.

π-π Stacking Energies and Crystal Packing Simulations

For aromatic molecules like pyrene and its derivatives, π-π stacking is a crucial non-covalent interaction that governs their assembly in the solid state. researchgate.net Computational methods, including dispersion-corrected DFT, can be used to calculate the energies of these interactions. nih.gov

Studies on pyrene derivatives have highlighted the importance of π-π stacking in their adsorption on graphitic surfaces. researchgate.net High-level ab initio calculations on polyaromatic hydrocarbon dimers have been performed to understand the nature of these interactions, considering both sandwich and slipped-parallel arrangements. arxiv.org These calculations have shown that dispersion forces play a significant role. nih.gov

For 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene, the bulky trimethylsilyl groups are known to influence the molecular packing, enabling different polymorphic forms with distinct fluorescence properties. researchgate.net Computational simulations of the crystal packing could elucidate the energetic factors that favor one polymorph over another and explain the observed differences in their photophysical properties. The interplay between the attractive π-π interactions of the pyrene cores and the steric hindrance from the bulky substituents is a key aspect that can be explored through such simulations.

| Interaction Type | Description | Importance |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Governs the self-assembly and packing of molecules in the solid state, influencing charge transport and photophysical properties. |

| van der Waals Forces | Weak intermolecular forces arising from temporary fluctuations in electron density. | Contribute to the overall stability of the crystal lattice. |

| Steric Hindrance | Repulsive interactions between bulky substituent groups. | Influences the relative orientation of molecules and can prevent close packing. |

Aromaticity and Topology Effects in Pyrene Derivatives

The introduction of trimethylsilyl (TMS) ethynyl groups at the 1,3,6,8-positions of the pyrene core is a key structural feature of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene. Computational studies on similar substituted pyrene derivatives provide insight into the theoretical interpretation of these features.

The substitution of 1,3,6,8-tetraethynylpyrene (B1589817) with sterically bulky trimethylsilyl groups can lead to different modes of molecular packing. nih.gov This highlights the influence of the TMS groups on the intermolecular interactions and solid-state arrangement, which are crucial for the material's properties in devices.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of such molecules. For instance, in a study of the related molecule 1,3,6,8-tetrakis[(triisopropylsilyl)ethynyl]pyrene, DFT calculations at the B3LYP/6-31G(d) level of theory were used to visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations revealed that the HOMO and LUMO are distributed over the conjugated backbone of the molecule, indicating that the fundamental electronic properties are primarily controlled by the tetraethynylpyrene core.

The study on 1,3,6,8-tetrakis[(triisopropylsilyl)ethynyl]pyrene also suggested that the bulky trialkylsilyl substituents have a minimal impact on the electronic properties of the pyrene core when the molecule is in solution. This suggests that the primary role of these bulky groups is to influence the solid-state packing and prevent quenching of luminescence in the solid state.

The following table provides an illustrative example of how bond lengths in the pyrene core might be affected by substitution, based on general principles observed in computational studies of PAHs.

| Bond Type | Typical Bond Length (Å) in unsubstituted Pyrene | Expected Change with Alkynyl Substitution |

| Peripheral C-C | ~1.39 - 1.42 | Minor elongation |

| Internal C-C | ~1.43 | Minimal change |

| C-C (at substitution point) | ~1.40 | Shortening due to sp-hybridized carbon |

This table is illustrative and based on general principles of organic chemistry and computational studies of similar molecules.

The electronic band gap, often approximated by the energy difference between the HOMO and LUMO, is a critical parameter for organic electronic materials. A smaller band gap generally implies that less energy is required to excite an electron, which can influence the material's color, conductivity, and application in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.gov

The topology of the π-electron system has a profound effect on the electronic band gap. A comparative study of pyrene and its non-alternant isomer, azupyrene, demonstrated that a change in the connectivity of the π-system can lead to a significant reduction in the electronic band gap. nih.govchemrxiv.orgnih.gov While 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene retains the alternant hydrocarbon topology of the pyrene core, the ethynyl substituents extend the π-conjugation, which is known to lower the HOMO-LUMO gap. nih.gov

Computational studies on pyrene derivatives and other conjugated systems have shown that the choice of DFT functional and basis set is crucial for accurately predicting HOMO-LUMO gaps. For instance, DFT calculations can be used to estimate the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO), from which the fundamental gap can be derived. edu.krd

The table below presents calculated HOMO, LUMO, and band gap energies for pyrene and a related substituted azulene derivative from a DFT study, illustrating the effect of π-system extension on the electronic properties. While not specific to 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene, it provides a relevant comparison.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Pyrene (calculated) | -5.85 | -2.02 | 3.83 |

| 1,4,6,8-tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene (calculated) | -4.89 | -2.45 | 2.44 |

Data for Pyrene is from a comparative study with Azupyrene nih.gov, and data for the substituted azulene is from a DFT study on that compound nih.gov. These values are illustrative of the impact of extended conjugation.

The photophysical properties of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene have been studied, revealing a strongly allowed S0–S1 transition and a high fluorescence quantum yield. ull.es This experimental observation is consistent with theoretical expectations for a molecule with an extended π-conjugated system that maintains the fundamental aromatic character of the pyrene core.

Applications of 1,3,6,8 Tetrakis Trimethylsilyl Ethynyl Pyrene in Organic Electronic Devices and Functional Materials

Organic Field-Effect Transistors (OFETs)

Pyrene (B120774) and its derivatives are recognized for their high charge carrier transporting capabilities, which makes them attractive for use as the semiconducting layer in organic field-effect transistors (OFETs). researchgate.net The extended π-conjugated system of the pyrene core provides an efficient pathway for charge transport. While specific studies detailing the OFET performance of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene are not extensively documented in the reviewed literature, the general characteristics of related pyrene-based materials provide strong indicators of its potential.

Charge Carrier Transport Mechanisms

In pyrene-based organic semiconductors, charge transport is typically dominated by a hopping mechanism, where charge carriers (holes or electrons) move between adjacent molecules in the solid state. The efficiency of this process is highly dependent on the degree of intermolecular π-π stacking and orbital overlap. The bulky trimethylsilyl)ethynyl substituents on the pyrene core play a crucial role in controlling the molecular packing, which can inhibit the formation of performance-limiting aggregates. figshare.com

Generally, pyrene derivatives have been investigated as p-type semiconductors, meaning that the majority of charge carriers are holes. The introduction of specific functional groups can modulate these properties. For instance, pyrene-thiophene-based discotic liquid crystals have demonstrated hole mobility, indicating the potential for efficient hole transport in well-ordered pyrene systems.

Device Performance and Mobility Enhancement

The performance of an OFET is primarily evaluated by its charge carrier mobility (µ), which quantifies the velocity of charge carriers in an applied electric field. While direct mobility data for 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is scarce, related pyrene derivatives have shown promising results. For example, a different derivative, 1,3,6,8-tetrakis(4′-methoxycarbonylphenyl)pyrene, has been used to fabricate p-type OFETs.

To illustrate the typical performance of related pyrene-based materials, the following table summarizes the mobility values for a selection of pyrene derivatives used in OFETs. It is important to note that these values are for compounds structurally related to 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene and not the compound itself.

| Pyrene Derivative | Device Type | Mobility (cm²/Vs) | Region |

|---|---|---|---|

| 1,3,6,8-tetrakis(4′-methoxycarbonylphenyl)pyrene | p-type OFET | 2.1 x 10⁻⁶ | Linear |

| 1,3,6,8-tetrakis(4′-methoxycarbonylphenyl)pyrene | p-type OFET | 5.1 x 10⁻⁶ | Saturation |

| Pyrene–thiophene-based discotic liquid crystals | Hole-transporting material | 10⁻⁴ - 10⁻³ | - |

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and chemical stability of pyrene derivatives make them excellent candidates for emitter materials in organic light-emitting diodes (OLEDs). mdpi.com The substitution pattern on the pyrene core can be used to tune the emission color and solid-state luminescence properties.

Emitter Characteristics and Electroluminescence

A structurally similar compound, 1,3,6,8-Tetrakis[(triisopropylsilyl)ethynyl]pyrene (TTIPSEPy), which differs by the alkyl groups on the silicon atom, has been successfully employed as a highly efficient solid-state emitter. researchgate.net This molecule exhibits strong solid-state photoluminescence with near-unity emission efficiency. When used as an emitter in a non-doped OLED, TTIPSEPy produces stable yellow light. researchgate.net The electroluminescence is characterized by high luminance and efficiency, demonstrating the potential of this class of materials. The bulky trialkylsilyl substituents are noted to have little influence on the core emission properties in solution, suggesting that 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene would exhibit similar blue emission in its monomeric form. researchgate.net

Other research has shown that sterically congested 1,3,6,8-tetraarylpyrenes can function as efficient blue light emitting materials in OLEDs, as the bulky side groups prevent aggregation and thus inhibit the formation of excimers which would otherwise cause a red-shift in the emission. researchgate.netlookchem.com

Non-Doped Emitter Systems

The use of non-doped emitters in OLEDs is advantageous as it simplifies the device fabrication process, which typically requires complex co-evaporation of a host and a dopant material. Materials like TTIPSEPy have been successfully used to fabricate highly efficient non-doped OLEDs. researchgate.net These devices leverage the intrinsic high solid-state emission efficiency of the material, which prevents concentration quenching that often occurs in neat films of other luminophores.

The performance metrics for a non-doped OLED using the related compound TTIPSEPy as the emitter are summarized in the table below.

| Parameter | Value |

|---|---|

| Emitter | 1,3,6,8-Tetrakis[(triisopropylsilyl)ethynyl]pyrene (TTIPSEPy) |

| Emission Color | Yellow |

| CIE Coordinates | (0.41, 0.56) |

| Maximum Luminance | 26,400 cd/m² |

| Maximum Efficiency | 9.2 cd/A |

Fluorescent Sensing Platforms

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene has been extensively studied as a highly effective fluorophore for the detection of nitroaromatic compounds (NACs), which are common components of explosives. mdpi.com The sensing mechanism relies on the fluorescence quenching of the pyrene derivative upon interaction with electron-deficient NACs.

This compound demonstrates high sensitivity in both solution and vapor phases. mdpi.com Sensor materials have been developed by incorporating the fluorophore as a pure solid or as a dopant within a polystyrene matrix. mdpi.com These materials can be fabricated into films or electrospun fibers for use in sensing devices. The high quantum yield and chemical stability of the pyrene core contribute to its excellent performance as a fluorescent sensor. mdpi.com

The detection limits of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene for various nitroaromatic compounds in acetonitrile (B52724) solution highlight its remarkable sensitivity.

| Nitroaromatic Compound | Detection Limit (in Acetonitrile) |

|---|---|

| General Nitroaromatics | Down to 2.03 x 10⁻⁹ M |

| Vapor Phase Detection | ppb range |

Detection of Nitroaromatic Compounds (NACs)

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene has been extensively studied as a highly effective fluorescent sensor for the detection of nitroaromatic compounds (NACs), which are common components in many explosives. mdpi.comresearchgate.net The high quantum yield and chemical stability of the pyrene core, enhanced by the trimethylsilyl-ethynyl substituents, make it a robust fluorophore for this purpose. mdpi.com

Research has demonstrated that materials incorporating this compound exhibit high sensitivity and selectivity for detecting various NACs. mdpi.com The emission of the fluorophore is significantly quenched in the presence of these compounds, allowing for their detection at very low concentrations. mdpi.com This makes it a valuable tool for on-site detection of explosives and related hazardous materials. mdpi.com

The detection capabilities have been confirmed in different physical forms, including as a pure solid, as a dopant in a polystyrene matrix, and when fabricated into films. mdpi.com The sensitivity of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene to NACs in solution is particularly noteworthy, with demonstrated high detection limits. mdpi.com

Table 1: Detection Limits of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene for Nitroaromatic Compounds

| Analyte Type | Medium | Detection Limit |

|---|---|---|

| Nitroaromatic Compounds | Acetonitrile Solution | 2.03 x 10⁻⁹ M mdpi.com |

| Nitroaromatic Vapors | Vapor Phase | Up to ppb range researchgate.net |

Solution and Vapor Phase Sensing Mechanisms

The primary mechanism behind the detection of NACs by 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is fluorescence quenching. mdpi.commdpi.com NACs are electron-deficient molecules, and when they come into proximity with the electron-rich pyrene derivative (the fluorophore), a photoinduced electron transfer (PET) can occur from the excited state of the fluorophore to the NAC. mdpi.com

Upon absorption of light, the pyrene derivative is promoted to an excited electronic state. If an NAC molecule is nearby, the excited electron can be transferred to the NAC instead of returning to the ground state of the pyrene derivative via the emission of a photon (fluorescence). This non-radiative decay pathway effectively "turns off" the fluorescence, leading to a detectable quenching of the emission signal. mdpi.com The efficiency of this quenching is dependent on the concentration of the NAC, which forms the basis for quantitative detection. nih.gov

The Stern-Volmer model is often applied to describe the fluorescence quenching process and to calculate quenching constants, which provide a measure of the sensor's sensitivity to a particular analyte. mdpi.commdpi.com This mechanism is effective in both solution and vapor phases, allowing for versatile sensor fabrication and application. mdpi.com

Dye-Sensitized Solar Cells (DSCs) (As Pyrene Derivative)

Pyrene derivatives have emerged as promising components in the development of dye-sensitized solar cells (DSCs). uky.edu Their rigid, planar, and highly conjugated structure makes them excellent candidates for use as a π-linker in donor-π-acceptor (D-π-A) structured organic dyes, which are crucial for efficient light harvesting and charge separation in DSCs. researchgate.netrsc.org

In these D-π-A dyes, the pyrene core can act as a bridge, facilitating effective charge transfer from the electron donor to the electron acceptor upon light excitation. researchgate.netrsc.org The specific substitution pattern on the pyrene ring is critical; for instance, 2,7-substituted pyrene dyes have been synthesized where the pyrene unit functions as a linker between a diphenylamine (B1679370) donor and a thienyl acrylic acid acceptor. researchgate.netrsc.org Theoretical calculations have shown that this specific arrangement allows for effective charge transfer across the molecule. researchgate.netrsc.org

Table 2: Performance of Select Pyrene Derivative-Based Dye-Sensitized Solar Cells

| Pyrene Dye Derivative | Role of Pyrene | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| ICP-3 (2,7-substituted) | π-Linker | 4.1% | researchgate.netrsc.org |

| Asymmetric Pyrene Derivative | D-π-A Structure | 2.32% | researchgate.net |

| 1,8-isomeric Pyrene–Porphyrin | Donor/Core | 10.30% | acs.org |

Molecular Switches and Functional Liquids (As Pyrene Derivatives)

The unique structure of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene and other pyrene derivatives allows them to be used in stimuli-responsive materials, such as molecular switches and functional liquids. researchgate.net These materials can change their physical and chemical properties in response to external stimuli like mechanical force, temperature, light, or chemical environments. researchgate.net

Specifically, 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene, with its bulky trimethylsilyl (B98337) groups, can exist in multiple molecular packing arrangements, including different crystalline polymorphs, a liquid crystalline phase, and an amorphous phase. mdpi.com These phases emit fluorescence at different wavelengths. Crucially, they can be interconverted by applying physical stimuli such as heating, grinding, or exposure to organic solvent vapor, demonstrating its function as a molecular switch. mdpi.com Other pyrene derivatives, such as those functionalized with spiropyran, can exhibit reversible fluorescence switching in response to acid, showcasing their potential in sensing and data storage. rsc.org

Furthermore, pyrene derivatives are integral to the design of Functional Molecular Liquids (FMLs), which are solvent-free liquids at room temperature. researchgate.netresearchgate.net By carefully designing and attaching alkyl side chains to the pyrene core, the interactions between pyrene units (π-π interactions) can be precisely controlled. researchgate.net This control allows for the tuning of the material's photophysical properties, modulating the fluorescence from monomer to excimer emission, and regulating its physical nature from isotropic to inhomogeneous. researchgate.net This approach provides a pathway to design advanced liquids with tailorable optoelectronic functions. researchgate.net

Table 3: Stimuli-Responsive Properties of Pyrene Derivatives

| Pyrene Derivative Type | Stimulus | Observed Response | Application |

|---|---|---|---|

| 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene | Heating, Grinding, Solvent Vapor | Interconversion between crystalline, liquid crystalline, and amorphous phases with different fluorescence | Molecular Switches mdpi.com |

| Pyrene-Spiropyran Dyad | Acid / Mechanical Grinding | Reversible fluorescence quenching or "on/off" switching | Acid Sensing, Reversible Displays rsc.org |

| Alkylated Pyrenes | Molecular Structure (Alkyl Chain Modification) | Control over pyrene-pyrene interactions, tuning fluorescence (monomer/excimer) and liquid properties | Functional Molecular Liquids researchgate.net |

Future Research Directions and Emerging Opportunities for 1,3,6,8 Tetrakis Trimethylsilyl Ethynyl Pyrene

Precision Engineering of Supramolecular Architectures for Advanced Materials

A significant area of future research lies in the precise control over the non-covalent self-assembly of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene to form highly ordered supramolecular structures. The sterically demanding trimethylsilyl (B98337) groups play a crucial role in directing the molecular packing of the pyrene (B120774) cores. Research has shown that substitution of 1,3,6,8-tetraethynylpyrene (B1589817) with these bulky TMS groups facilitates the formation of multiple, distinct packing modes, each with unique photophysical properties. figshare.com

These different solid-state forms can be interconverted through the application of external physical stimuli, such as temperature changes, mechanical grinding, or exposure to solvent vapors. figshare.com This stimuli-responsive behavior is a key attribute for the development of "smart" materials. Future work will focus on gaining a deeper understanding of the thermodynamic and kinetic factors that govern these phase transitions. By precisely engineering the conditions of self-assembly (e.g., solvent choice, temperature gradients, substrate interactions), it will be possible to selectively produce desired polymorphs or liquid crystalline phases with tailored optical and electronic properties for applications in sensors, memory devices, and stimuli-responsive coatings.

| Phase Designation | Description | Fluorescence Emission | Stimulus for Conversion |

|---|---|---|---|

| Y-form | Triclinic Crystal Polymorph | Yellow | Heating, Grinding |

| OK-form | "Loose" Crystal Polymorph | Orange | Exposure to Organic Vapor |

| OC-form | "Rigid" Liquid Crystalline Phase | Orange | Heating from Y-form |

| OA-form | Amorphous Phase | Orange | Grinding of Y-form |

Hybrid Systems and Composites for Enhanced Functionality

The incorporation of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene into hybrid systems and polymer composites presents a significant opportunity to create materials with enhanced or entirely new functionalities. While the pure compound has remarkable properties, integrating it with other materials can amplify its performance and broaden its applicability. Future research will likely explore the creation of composites where the pyrene derivative acts as a functional filler or a covalently integrated component.

For instance, dispersing this pyrene derivative within a polymer matrix like polyurethane could yield materials with superior nonlinear optical (NLO) properties, suitable for optical limiting applications that protect sensitive equipment from high-intensity laser damage. optica.orgacs.org Another promising avenue is the functionalization of nanoparticles. By attaching the pyrene derivative to the surface of ruthenium or semiconductor nanoparticles (e.g., CdSe/ZnS), highly sensitive and selective chemosensors for detecting nitroaromatic explosives can be developed. acs.orgresearchgate.net Furthermore, its rigid structure and extended π-system make it an excellent candidate for integration with conductive materials like single-walled carbon nanotubes (SWCNTs), creating donor-acceptor hybrids for potential use in photovoltaics and photoelectrochemical cells. rsc.org

| Hybrid System Type | Example Components | Potential Functionality | Emerging Application |

|---|---|---|---|

| Polymer Composite | Polyurethane (PU) Matrix | Enhanced Nonlinear Absorption | Optical Limiting Devices optica.org |

| Functionalized Nanoparticles | Ruthenium or CdSe/ZnS Nanoparticles | Fluorescence Quenching Sensor | Detection of Explosives acs.org |

| Carbon Nanomaterial Hybrid | Single-Walled Carbon Nanotubes (SWCNTs) | Photoinduced Charge Transfer | Photoelectrochemical Cells rsc.org |

| Molecular Hybrids | Fluorene or Porphyrin Units | Tunable Emission, Energy Transfer | Color-Tunable OLEDs rsc.orgnih.gov |

Asymmetric Functionalization Strategies for Unique Electronic Properties

The 1,3,6,8-substitution pattern of the title compound arises from the high reactivity of these positions on the pyrene core to electrophilic aromatic substitution. mdpi.com This inherent reactivity leads to a highly symmetric molecule. A frontier of pyrene chemistry is the development of strategies to overcome this natural selectivity and achieve asymmetric or alternative substitution patterns. By breaking the molecule's symmetry, researchers can profoundly alter its dipole moment, solubility, packing behavior, and frontier molecular orbital energies, leading to unique electronic and photophysical properties.

Future research will focus on adapting advanced synthetic methods to selectively functionalize the less accessible positions of the pyrene core (e.g., 2, 4, 5, 7, 9, 10). mdpi.com Promising strategies include:

Directing Group-Assisted C-H Functionalization: Using a directing group to guide metal catalysts to specific, otherwise unreactive, C-H bonds. mdpi.com

Regioselective Borylation: Introducing boron-containing groups at specific sites, which can then be converted to a wide array of other functional groups through cross-coupling reactions. nih.gov

K-Region Functionalization: Exploiting the alkene-like reactivity of the 4, 5, 9, and 10 positions (the K-region) as a starting point for sequential, regioselective modifications. researchgate.net

Applying these strategies to precursors of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene could yield novel, unsymmetrically substituted derivatives with tailored properties for advanced applications such as molecular rectifiers, components for dye-sensitized solar cells, and chiroptical materials. acs.orgacs.org

Advanced Computational Design and Predictive Modeling for Novel Derivatives

The rational design of new materials increasingly relies on advanced computational methods to predict molecular properties before undertaking complex and resource-intensive synthesis. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be powerful tools for modeling the geometric, electronic, and optical properties of pyrene-based molecules. scirp.orgnih.govresearchgate.net

Future research will leverage these predictive modeling techniques to design novel derivatives of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene. By systematically modifying the structure in silico—for example, by replacing the TMS groups with other substituents, altering the linker between the pyrene and the silyl (B83357) group, or introducing asymmetric functionalization—researchers can compute key parameters. These parameters include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (which relates to the electronic absorption spectrum), and excited-state properties. researchgate.netresearchgate.net This computational pre-screening allows for the identification of candidate molecules with desirable characteristics, such as specific emission colors, high charge carrier mobility, or large nonlinear optical responses, thereby guiding and accelerating experimental efforts. researchgate.net

Exploration of New Application Domains in Optoelectronics and Nanoscience

The unique properties of 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene make it a versatile platform for exploration in a variety of new application domains. Its strong solid-state photoluminescence and high thermal stability are particularly advantageous for optoelectronic devices. researchgate.net A close analog, 1,3,6,8-tetrakis[(triisopropylsilyl)ethynyl]pyrene, has already demonstrated exceptional performance as a non-doped yellow emitter in highly efficient Organic Light-Emitting Diodes (OLEDs). researchgate.net This suggests a clear path for investigating the title compound and its derivatives as emitters in next-generation displays and solid-state lighting. lookchem.comnih.gov Beyond OLEDs, its potential as a semiconductor in Organic Field-Effect Transistors (OFETs) and as a light-harvesting component in organic solar cells warrants further investigation. uky.edu

In the realm of nanoscience, the stimuli-responsive fluorescence and self-assembly of this molecule open doors to applications in molecular-scale devices. The ability to switch between distinct fluorescent states through mechanical or chemical stimuli makes it a prime candidate for developing molecular sensors and switches. figshare.com Furthermore, after deprotection of the TMS groups to reveal the terminal alkynes, the resulting 1,3,6,8-tetraethynylpyrene becomes a highly valuable, rigid, and symmetric building block (tecton) for constructing porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. uky.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene, and how can purity be validated?

- Methodology : The compound can be synthesized via Sonogashira coupling between pyrene tetrabromide and trimethylsilyl acetylene under inert conditions. Key steps include:

- Use of Pd(PPh₃)₄/CuI catalysts in a triethylamine/THF solvent system .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization : Validate purity using ¹H/¹³C NMR (compare peak integration ratios to theoretical values) and high-resolution mass spectrometry (HRMS) . For trace impurities, employ thin-layer chromatography (TLC) with UV-vis detection .

Q. How should researchers safely handle and store this compound?

- Methodology :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact; if exposed, wash with soap/water for 15 minutes .

- Storage : Seal in amber glass vials under argon, store at -20°C in a ventilated, fireproof cabinet .

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal (e.g., incineration via licensed facilities) .

Q. What computational tools are suitable for predicting solubility and stability?

- Methodology :

- Solubility : Use ACD/Labs Software (version 11.02+) to calculate logP and solubility parameters in common solvents (e.g., toluene, DCM) .

- Stability : Perform DFT calculations (Gaussian 16) to assess bond dissociation energies of ethynyl groups, identifying degradation-prone sites under thermal/UV stress .

Advanced Research Questions

Q. How can electronic properties be tuned for optoelectronic applications?

- Methodology :

- Substituent effects : Replace trimethylsilyl groups with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OMe) moieties to modulate HOMO/LUMO levels. Validate via cyclic voltammetry and UV-vis-NIR spectroscopy .

- Device integration : Test in organic field-effect transistors (OFETs) using vacuum-deposited thin films. Measure charge carrier mobility via space-charge-limited current (SCLC) analysis .

Q. How to resolve contradictions in reported photoluminescence quantum yields (PLQY)?

- Methodology :

- Experimental design : Standardize solvent (e.g., degassed toluene), excitation wavelength, and concentration across studies. Use integrating sphere setups for PLQY measurement .

- Data normalization : Cross-reference with a known standard (e.g., quinine sulfate) to calibrate instrument-specific biases .

Q. What strategies optimize aggregation-induced emission (AIE) behavior?

- Methodology :

- Crystallography : Grow single crystals via slow diffusion (hexane/DCM) and analyze packing motifs (π-π distances, dihedral angles) via X-ray diffraction .

- Dynamic light scattering (DLS) : Correlate nanoparticle size (in THF/water mixtures) with AIE intensity to identify optimal aggregation thresholds .

Methodological Considerations for Data Interpretation

Q. How to design experiments for structure-property relationship studies?

- Methodology :

- Factorial design : Vary substituents, solvent polarity, and temperature in a 2³ factorial matrix. Analyze main effects/interactions via ANOVA .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with optoelectronic outputs .

Q. What protocols ensure reproducibility in catalytic applications?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.